molecular formula C20H19ClFN3O B2942588 8-(2-Chloro-6-fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1190009-23-4

8-(2-Chloro-6-fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B2942588
CAS RN: 1190009-23-4
M. Wt: 371.84
InChI Key: XROFJVPIYWTSBY-UHFFFAOYSA-N
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Description

“8-(2-Chloro-6-fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one” is a chemical compound. It has a molecular formula of C20H18ClF2N3O .


Synthesis Analysis

The synthesis of this compound might involve several steps. One possible precursor could be 2-chloro-6-fluorobenzaldehyde . The method for preparing 2-chloro-6-fluorobenzaldehyde involves performing chlorination on 2-chloro-6-fluorotoluene under illumination to obtain 2-chloro-6-fluorobenzyl chloride . When the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5 percent, ferric solid superacid is added, water is dripped at a temperature between 100 and 200 DEG C, and heat is preserved for 4+/-5 hours . Then, alkali liquor is added, stirring is performed to ensure that a liquid phase is layered, and reduced pressure distillation or rectification and purification is performed on an organic phase which is obtained after the liquid phase is layered to obtain 2-chloro-6-fluorobenzaldehyde .

Scientific Research Applications

Anticancer Properties

Research on spirocyclic derivatives, including compounds structurally similar to "8-(2-Chloro-6-fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one", has identified potential anticancer activities. For instance, a study highlighted the synthesis and evaluation of spirocyclic thiazolidinones as epidermal growth factor receptor inhibitors, demonstrating moderate antiproliferative activity against breast cancer cell lines (Fleita, Sakka, & Mohareb, 2013) (Fleita, Sakka, & Mohareb, 2013).

Anticonvulsant Activity

Compounds with the triazaspirodecanone structure have been examined for their anticonvulsant properties. Research has shown that certain fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives exhibit significant anticonvulsant activity, suggesting the potential for novel therapeutic agents in epilepsy management (Obniska, Kamiński, Zagórska, Dzierżawska-Majewska, & Karolak‐Wojciechowska, 2006) (Obniska et al., 2006).

Molecular Docking and SAR Studies

The structural activity relationships (SAR) and molecular docking studies of triazaspirodecanone derivatives have been explored to understand their interaction with biological targets. For example, spiropiperidine analogues were synthesized and subjected to docking studies as ligands of the nociceptin/orphanin FQ receptor, revealing insights into the stereochemical preferences for NOP receptor activation (Battisti, Corrado, Sorbi, Cornia, Tait, Malfacini, Cerlesi, Calo’, & Brasili, 2014) (Battisti et al., 2014).

Antimicrobial Activities

The antimicrobial potential of benzimidazole-derived naphthalimide triazoles has been investigated, with some compounds displaying potent activities against bacterial and fungal strains. This research suggests the relevance of triazole derivatives in developing new antimicrobial agents (Luo, Baathulaa, Kannekanti, Zhou, & Cai, 2015) (Luo et al., 2015).

properties

IUPAC Name

8-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O/c21-16-7-4-8-17(22)15(16)13-25-11-9-20(10-12-25)23-18(19(26)24-20)14-5-2-1-3-6-14/h1-8H,9-13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROFJVPIYWTSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Chloro-6-fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

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